4-Methylisoquinoline-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methylisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-6-13-7-10-4-2-3-9(5-12)11(8)10/h2-4,6-7H,1H3 |
InChI Key |
DBJWDLMOXKOOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylisoquinoline 5 Carbonitrile and Analogs
Classical and Established Isoquinoline (B145761) Synthesis Protocols
The foundational methods for isoquinoline synthesis are centered on intramolecular cyclization reactions, forming the heterocyclic ring through electrophilic aromatic substitution. These protocols have been refined over decades to accommodate a wide array of substituents.
The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of the isoquinoline core structure. researchgate.net Both pathways typically begin with a β-phenylethylamine derivative, which undergoes an intramolecular cyclization.
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction first produces a 3,4-dihydroisoquinoline, which can then be oxidized to the fully aromatic isoquinoline using a catalyst like palladium on carbon (Pd/C). quimicaorganica.orgpharmaguideline.com The success of the cyclization is enhanced by the presence of electron-donating groups on the aromatic ring of the β-phenylethylamine precursor. jk-sci.comslideshare.net To synthesize a 4-methyl substituted analog, the starting β-phenylethylamine would need to incorporate this methyl group at the appropriate position on the ethylamine (B1201723) chain. The reaction conditions, including the choice of dehydrating agent and temperature (ranging from room temperature to 100°C), can be tailored based on the specific substrate. wikipedia.org
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgyoutube.com This reaction forms a 1,2,3,4-tetrahydroisoquinoline, which, like the product of the Bischler-Napieralski reaction, requires a subsequent oxidation step to yield the aromatic isoquinoline. quimicaorganica.orgorganic-chemistry.org The reaction is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.org For the synthesis of substituted isoquinolines, the choice of both the β-arylethylamine and the carbonyl compound is crucial. The reaction conditions are generally milder than the Bischler-Napieralski reaction, especially when the aromatic ring is activated. wikipedia.org Microwave-assisted versions of both the Bischler-Napieralski and Pictet-Spengler reactions have been developed to improve yields and dramatically reduce reaction times. organic-chemistry.orgorganic-chemistry.org
A summary of these classical reactions is presented below.
| Reaction | Starting Material | Key Reagent(s) | Primary Product | Final Product (after oxidation) |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ (dehydrating acids) | 3,4-Dihydroisoquinoline | Isoquinoline |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Protic or Lewis acid | 1,2,3,4-Tetrahydroisoquinoline | Isoquinoline |
The Pomeranz–Fritsch reaction provides an alternative and versatile route to isoquinolines, often allowing for substitution patterns that are difficult to obtain through other methods. quimicaorganica.orgorganicreactions.org The process occurs in two main stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a stable Schiff base (a benzalaminoacetal). wikipedia.orgchemistry-reaction.com In the second stage, this intermediate undergoes an acid-catalyzed cyclization and elimination of alcohol to form the aromatic isoquinoline ring. organicreactions.orgwikipedia.org
A range of acids, from concentrated sulfuric acid in the original procedure to Lewis acids like trifluoroacetic anhydride, can be used to promote the cyclization. wikipedia.org The yields can vary widely, and the reaction is sensitive to the substituents on the benzaldehyde starting material. organicreactions.org A significant modification, known as the Schlittler-Muller modification, involves condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to access C1-substituted isoquinolines. thermofisher.com For the synthesis of 4-Methylisoquinoline-5-carbonitrile, this strategy would require a suitably substituted benzaldehyde and a modified aminoacetal to introduce the methyl group at the C4 position.
The Doebner–von Miller and Friedländer reactions are classical methods for the synthesis of quinolines, not isoquinolines. wikipedia.orgwikipedia.orgnih.gov Their inclusion in the context of isoquinoline synthesis warrants clarification.
The Doebner-von Miller reaction synthesizes quinolines through the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com The mechanism involves a conjugate addition followed by cyclization and dehydration. The starting material, an aniline, dictates the formation of the quinoline (B57606) ring system where the nitrogen is part of the newly formed ring fused to the original benzene (B151609) ring.
Similarly, the Friedländer synthesis is a well-established method for producing quinoline derivatives. wikipedia.orgorganic-chemistry.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone), catalyzed by either acid or base. jk-sci.comquimicaorganica.orgorganicreactions.org The reaction proceeds via an initial condensation to form a Schiff base or aldol (B89426) adduct, followed by an intramolecular cyclization and dehydration to yield the quinoline. wikipedia.org
Given the established mechanisms and the requisite starting materials (anilines or ortho-aminoaryl carbonyls), these reactions inherently lead to the quinoline scaffold. wikipedia.orgwikipedia.org Direct application of these methods to produce the isomeric isoquinoline core is not their standard utility and would require fundamentally different starting materials and reaction pathways that are not described in the classical definitions of these reactions.
Modern Catalytic Approaches to Isoquinolinecarbonitrile Construction
Recent advances in organic synthesis have introduced powerful catalytic methods for building heterocyclic systems, offering high efficiency and functional group tolerance.
Transition metal catalysis, particularly with palladium, has emerged as a formidable tool for constructing complex molecular architectures like the isoquinoline ring.
Palladium-catalyzed reactions provide versatile and efficient pathways to substituted isoquinolines and their derivatives, such as isoquinolinones. mdpi.comrsc.org These modern methods often operate under milder conditions than classical approaches and can accommodate a broader range of functional groups.
One prominent strategy involves the palladium-catalyzed coupling of a tert-butylimine of an o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization, which can produce isoquinolines in excellent yields. organic-chemistry.org Another powerful approach is the palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenes to yield substituted hydroisoquinolones. mdpi.com
A notable one-pot, two-step method involves the palladium(II)-catalyzed tandem C-H allylation and intermolecular amination of benzylamines with allyl acetate (B1210297), followed by aromatization, to directly yield 3-methylisoquinoline (B74773) derivatives. nih.gov Furthermore, sequential coupling-imination-annulation reactions using ortho-bromoarylaldehydes, terminal alkynes, and a nitrogen source like ammonium (B1175870) acetate can be facilitated by a palladium catalyst under microwave irradiation to give various substituted isoquinolines. organic-chemistry.org The synthesis of a this compound could be envisioned by selecting precursors with the appropriate methyl and cyano functionalities for these catalytic cross-coupling and cyclization strategies.
C-H Activation Strategies for Direct Functionalization
Direct C-H activation has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net Transition-metal-catalyzed C-H activation, particularly with metals like rhodium, ruthenium, palladium, and cobalt, has been successfully applied to the synthesis of a variety of isoquinoline derivatives. rsc.orgresearchgate.net
These strategies often involve a chelation-assisted C-H bond cleavage, where a directing group on the substrate coordinates to the metal center, facilitating the activation of a specific C-H bond. researchgate.netnih.gov For instance, imines, amines, and oximes can serve as directing groups to guide the annulation with alkynes, leading to the formation of the isoquinoline core. researchgate.net The choice of catalyst and directing group can influence the regioselectivity of the functionalization. chemistryviews.org
A notable example is the Cp*Co(III)-catalyzed annulation of azines through C-H/N-N bond activation for the synthesis of isoquinolines. rsc.org This method highlights the potential of cobalt catalysis in constructing these heterocyclic frameworks. Similarly, Rh(III)-catalyzed C-H activation of in-situ generated oximes and their subsequent cyclization with internal alkynes provides an efficient one-pot synthesis of isoquinolines. organic-chemistry.org
The table below summarizes key aspects of C-H activation strategies for isoquinoline synthesis.
| Catalyst System | Directing Group | Reactant Partner | Key Feature |
| Cp*Co(III) | Azine | - | C-H/N-N bond activation |
| Rh(III) | Oxime | Internal Alkyne | One-pot synthesis |
| Ru(II) | Primary Amine | Sulfoxonium Ylide | Oxidant-free |
Photocatalytic and Electrocatalytic Methods for Ring Formation
Visible-light-mediated transformations are gaining significant attention as a greener and more eco-friendly approach to chemical synthesis, utilizing photons as a clean energy source. researchgate.net Photocatalysis has been explored for the synthesis of quinolines and isoquinolines, often involving the in-situ generation of reactive radical species. researchgate.net
One approach involves light-driven methanol (B129727) activation using a semiconductor-based photocatalytic system for the C-H methylation of N-heteroarenes. researchgate.net Specifically, hexagonal cadmium sulfide (B99878) (h-CdS) can selectively generate hydroxymethyl radicals from methanol, which can then react with heterocycles like isoquinolines. researchgate.net Subsequent electron transfer processes can lead to the formation of methylated products. researchgate.net
Another strategy utilizes the photocatalytic properties of aromatic isocyanides. researchgate.net These compounds can act as visible-light photocatalysts to promote the α-amino C(sp³)–H functionalization of tertiary amines. researchgate.net The in-situ generation of imidoyl radicals from isonitriles under visible light irradiation can be harnessed for the synthesis of various heterocycles, including isoquinolines. researchgate.net
Green Chemistry Principles in Isoquinolinecarbonitrile Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. unibo.it This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste. unibo.itrsc.org
Microwave-Assisted Synthesis and Energy Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfrontiersin.org This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov
The synthesis of quinoline and isoquinoline derivatives has been significantly improved through the use of microwave irradiation. nih.govnih.gov For example, microwave-assisted synthesis has been successfully employed to prepare various quinoline, isoquinoline, quinoxaline, and quinazoline (B50416) derivatives. nih.gov In some cases, reactions that take several hours under conventional heating can be completed in minutes or even seconds with microwave assistance. nih.gov The use of microwave irradiation can also enhance the purity of the final products. nih.gov
The table below provides a comparison of conventional and microwave-assisted synthesis for a specific reaction.
| Method | Reaction Time | Yield |
| Conventional Heating | 4 hours | - |
| Microwave Irradiation | 10 seconds | 33-45% |
Solvent-Free and Aqueous Reaction Conditions
The use of volatile and often toxic organic solvents in chemical synthesis poses significant environmental and health risks. researchgate.net Consequently, the development of solvent-free or aqueous reaction conditions is a key goal in green chemistry. rsc.orgacademie-sciences.frresearchgate.net
Solvent-free reactions, often conducted under thermal conditions or with microwave irradiation, can lead to cleaner reactions, simpler work-up procedures, and reduced waste. researchgate.netcrossref.orguss.cleurekaselect.com Various catalysts, such as bismuth chloride (BiCl₃) and cesium iodide (CsI), have been shown to be effective in promoting the synthesis of quinolines under solvent-free conditions. researchgate.neteurekaselect.com
Aqueous media also present an attractive alternative to organic solvents. A metal- and additive-free protocol for the synthesis of aminated isoquinolines has been developed in an aqueous medium. rsc.org This method involves the activation of a nitrile group towards nucleophilic addition and subsequent annulation, demonstrating high functional group tolerance and operational simplicity. rsc.org
Development of Recyclable Catalytic Systems
The principles of green chemistry have spurred the development of catalytic systems that can be efficiently recovered and reused, minimizing waste and improving the economic viability of synthetic processes. In the context of isoquinoline synthesis, significant progress has been made in employing both homogeneous and heterogeneous recyclable catalysts.
Homogeneous catalysts, while often exhibiting high activity and selectivity, can be challenging to separate from the reaction mixture. To address this, strategies have been developed to immobilize these catalysts or to utilize recyclable solvent systems. For instance, ruthenium(II) catalysts have been effectively used for the synthesis of isoquinoline derivatives through the C-H/N-N bond activation and annulation of 1-(diphenylmethylene) hydrazine (B178648) and aryl-substituted acetylenes. bohrium.com When conducted in a biodegradable and recyclable solvent such as polyethylene (B3416737) glycol (PEG-400), the catalytic system can be reused for multiple cycles with minimal loss of activity. bohrium.com
Heterogeneous catalysts offer a more straightforward approach to recyclability, as they can be easily separated from the reaction mixture by filtration. A notable example is the use of a ruthenium-based catalyst supported on a zeolitic imidazolate framework (Ru/ZIF-8). nih.gov This catalyst has demonstrated high efficiency in the N-formylation of isoquinoline derivatives with CO2 and H2, and its heterogeneous nature allows for good universality and reusability. nih.gov Similarly, heterogeneous chiral ruthenium catalysts have been developed for the asymmetric hydrogenation of dihydroisoquinolines in ionic liquids, offering both high enantioselectivity and the potential for catalyst recycling. hkbu.edu.hkmdpi.com Another approach involves supporting an ionic liquid phase containing the catalyst on a solid support like silica (B1680970) gel, which facilitates recovery by simple filtration. hkbu.edu.hk
The development of these recyclable catalytic systems represents a significant step towards more sustainable and environmentally friendly methods for the production of this compound and related compounds.
Atom Economy and Waste Minimization in Synthetic Design
Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of atoms from the reactants into the desired product, thereby minimizing waste. studymind.co.ukwikipedia.orgyoutube.com This principle is a critical consideration in the design of synthetic routes to complex molecules like this compound. Traditional named reactions for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been re-evaluated through the lens of atom economy.
The Pictet-Spengler reaction, the condensation of a β-arylethylamine with an aldehyde or ketone, is inherently more atom-economical as it involves a cyclization with the loss of only a water molecule. wikipedia.orgresearchgate.net Efforts to further improve its green credentials focus on using catalytic amounts of acid and developing one-pot procedures that minimize solvent use and purification steps. researchgate.netrsc.org Deep eutectic solvents (DES), which are inexpensive, non-toxic, and recyclable, have been shown to be effective as both solvents and organocatalysts for Pictet-Spengler reactions, eliminating the need for additional acid catalysts. rsc.org
Transition metal-catalyzed reactions, such as rhodium-catalyzed C–H activation and annulation, also offer highly atom-economical routes to isoquinolines. These reactions often proceed with high efficiency and selectivity, directly constructing the isoquinoline core from simple precursors with minimal byproduct formation. youtube.complos.orgthieme-connect.com The ideal chemical process strives for 100% atom economy, where all reactant atoms are incorporated into the final product. wikipedia.org Addition reactions are a prime example of this, and designing synthetic pathways that maximize such transformations is a key goal in waste minimization. wikipedia.org
Stereoselective Synthesis of Chiral Isoquinolinecarbonitrile Derivatives
The synthesis of chiral isoquinolinecarbonitrile derivatives in an enantiomerically pure form is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. This has driven the development of various stereoselective synthetic methods.
Asymmetric Catalysis in Isoquinoline Formation
Asymmetric catalysis provides an elegant and efficient means to introduce chirality. The Pictet-Spengler reaction has been a major focus for the development of asymmetric catalytic systems. Chiral phosphoric acids (CPAs), a class of Brønsted acids, have emerged as powerful catalysts for enantioselective Pictet-Spengler reactions. hkbu.edu.hknih.govnih.govusf.edu These catalysts can effectively control the stereochemical outcome of the cyclization of tryptamines and other β-arylethylamines with aldehydes and ketones, leading to tetrahydro-β-carbolines and tetrahydroisoquinolines with high enantiomeric excesses (ee). hkbu.edu.hknih.govnih.govusf.edu For instance, the reaction of tryptamines with various aldehydes in the presence of a chiral phosphoric acid catalyst can yield the corresponding tetrahydro-β-carboline derivatives in high yields and with excellent enantioselectivity. google.com
The catalytic cycle is believed to involve the formation of a chiral ion pair between the protonated imine and the chiral phosphate (B84403) anion, which then directs the enantioselective intramolecular cyclization. The efficiency of these catalysts has been demonstrated in the synthesis of various complex natural products.
In addition to CPAs, other chiral organocatalysts, such as thiourea (B124793) derivatives, have also been successfully employed to promote enantioselective Pictet-Spengler cyclizations. nih.gov The development of these catalytic asymmetric methods represents a significant advancement in the synthesis of chiral isoquinoline alkaloids and their analogs.
Chiral Auxiliary and Reagent-Controlled Approaches
The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereoselectivity in organic synthesis. google.comrsc.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. google.com After the desired transformation, the auxiliary can be removed and often recovered for reuse. google.com
In the context of isoquinoline synthesis, chiral auxiliaries have been instrumental in achieving high diastereoselectivity. For example, (R)-phenylglycinol has been used as a chiral auxiliary in the diastereoselective synthesis of 1,4-disubstituted tetrahydroisoquinolines. nih.gov The chiral auxiliary is first attached to the substrate, and its steric and electronic properties then guide the facial selectivity of a key bond-forming step.
Another widely used class of chiral auxiliaries is the sulfinamides, such as Ellman's tert-butanesulfinamide. rsc.org Condensation of a ketone with a chiral sulfinamide generates a chiral sulfinyl ketimine. Subsequent reduction of the C=N bond is then directed by the chiral sulfinyl group, leading to the formation of a chiral amine with high diastereoselectivity. This methodology has been applied to the synthesis of various chiral amines that are precursors to complex molecules.
The choice of the chiral auxiliary is crucial and depends on the specific reaction and substrate. The ideal auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and should induce a high degree of stereocontrol.
Diastereoselective and Enantioselective Methodologies
A variety of diastereoselective and enantioselective methodologies have been developed to access chiral isoquinolinecarbonitrile derivatives. These methods often rely on either substrate control, where an existing stereocenter in the molecule directs the formation of a new one, or catalyst control, as discussed previously.
Diastereoselective methods are particularly useful when a chiral starting material is readily available. For instance, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization, where the stereoselectivity is directed by a chiral amino alcohol derived from (R)-phenylglycinol. mdpi.comnih.gov Similarly, the diastereoselective synthesis of (S)-laudanosine has been accomplished using an imine derived from (S)-phenylglycinol as a chiral substrate. mdpi.comnih.gov Chiral sulfinyl imines have also been employed in the diastereoselective synthesis of isoquinolones. mdpi.comnih.gov
Enantioselective methodologies aim to create a chiral product from an achiral starting material using a chiral catalyst or reagent. A prominent example is the asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines. hkbu.edu.hkmdpi.comnih.govnih.govharvard.edu Using chiral iridium or ruthenium catalysts, these prochiral imines can be reduced to the corresponding chiral tetrahydroisoquinolines with high yields and excellent enantioselectivities. hkbu.edu.hkmdpi.comnih.govharvard.edu This atom-economical process provides a direct route to a variety of enantioenriched 1-substituted-1,2,3,4-tetrahydroisoquinoline derivatives. harvard.edu
The following table provides examples of diastereoselective and enantioselective syntheses of isoquinoline derivatives.
Table 1: Examples of Diastereoselective and Enantioselective Syntheses of Isoquinoline Derivatives
| Starting Material | Reagent/Catalyst | Product | Diastereomeric/Enantiomeric Excess | Yield | Reference |
| N-Phenethylbenzamide | Trifluoromethanesulfonic anhydride, 2-Chloropyridine | 1-Phenyl-3,4-dihydroisoquinoline | - | 95% | researchgate.net |
| 1-Phenyl-3,4-dihydroisoquinoline | [IrCODCl]₂/(R)-3,5-diMe-Synphos, H₂ | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 99% ee | 95% | harvard.edu |
| 2-(1H-Indol-7-yl)aniline, Isatin | Chiral Phosphoric Acid | Polycyclic Indole Derivative | >99% ee | Excellent | hkbu.edu.hknih.gov |
| N-tert-Butanesulfinyl ketimine | Zirconocene hydride | Chiral Amine | High diastereoselectivity | Good | |
| 1-Methyl-3,4-dihydroisoquinoline | [Ru(TsDPEN)], H₂, Ionic Liquid | (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | >99% ee | High | hkbu.edu.hk |
Synthetic Routes from α-Cyano-o-tolunitrile and Related Precursors
The synthesis of this compound can be envisioned from precursors such as α-cyano-o-tolunitrile. The strategic placement of the cyano and methyl groups on the benzene ring provides a direct template for the construction of the target isoquinoline ring system.
A highly versatile method for the synthesis of substituted isoquinolines, developed by Myers and coworkers, involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govyoutube.com This approach allows for the rapid assembly of highly substituted isoquinolines. In a key example that is structurally related to the synthesis of this compound, the reaction of the anion of o-tolualdehyde tert-butylimine with benzonitrile, followed by trapping with methyl iodide, affords 4-methyl-3-phenylisoquinoline (B1624554) in good yield. nih.gov This methodology demonstrates the feasibility of constructing the 4-methylisoquinoline (B18517) core. By starting with a precursor like 2-formyl-6-methylbenzonitrile (B1501087) (an isomer of α-cyano-o-tolunitrile where the aldehyde and nitrile positions are swapped but still ortho to the methyl group), a similar reaction sequence could potentially lead to this compound.
The general strategy involves the deprotonation of the methyl group of an o-tolunitrile (B42240) derivative to form a benzylic anion. This anion can then react with a suitable electrophile to build the second ring of the isoquinoline system. The cyclization of o-cyanobenzyl cyanides has been explored, where the reaction with anhydrous hydrogen halides can lead to isoquinoline derivatives. youtube.com
Another related approach involves the cyclization of iminoalkynes derived from o-(1-alkynyl)benzaldehydes. nih.gov These precursors, which can be conceptually derived from o-tolunitrile derivatives, undergo electrophilic cyclization to yield substituted isoquinolines. nih.gov
The following table outlines a synthetic approach to a 4-methylisoquinoline derivative based on the Myers' synthesis.
Table 2: Synthesis of a 4-Methylisoquinoline Derivative
| Reactant 1 | Reactant 2 | Electrophile | Product | Yield | Reference |
| o-Tolualdehyde tert-butylimine anion | Benzonitrile | Methyl iodide | 4-Methyl-3-phenylisoquinoline | 80% | nih.gov |
Chemical Reactivity and Transformation Mechanisms of 4 Methylisoquinoline 5 Carbonitrile
Reactions of the Isoquinoline (B145761) Heterocycle
Cascade and Annulation Reactions Leading to Fused Systems
Cascade and annulation reactions are powerful strategies in organic synthesis for the rapid construction of complex polycyclic molecules from relatively simple starting materials. In the context of 4-methylisoquinoline-5-carbonitrile, these reactions can be employed to build fused heterocyclic systems, which are prevalent in natural products and pharmaceutically active compounds.
While specific examples starting directly from this compound are not extensively documented in publicly available literature, the general reactivity of the isoquinoline nucleus provides a strong basis for predicting its behavior in such transformations. For instance, the isoquinoline scaffold is a key component in the synthesis of various fused heterocycles like benzimidazo[2,1-a]isoquinolines and indolo[2,1-a]isoquinolines. nih.gov These syntheses often proceed through the formation of isoquinolinium salts, which then act as precursors for cyclization processes to build condensed heterocyclic systems. rsc.org
One can envision a strategy where the nitrogen atom of this compound is quaternized to form an isoquinolinium salt. This activated intermediate could then participate in a [4+2] annulation reaction with a suitable dienophile, leading to a fused system. nih.gov The electronic nature of the substituents—the electron-donating methyl group at position 4 and the electron-withdrawing carbonitrile group at position 5—would significantly influence the regioselectivity of such a reaction. The methyl group would enhance the nucleophilicity of the isoquinoline ring, while the carbonitrile group would act as an electron sink, potentially directing the annulation to specific positions.
Furthermore, tandem reactions involving the nitrile group could lead to fused systems. For example, a reaction of 2-methyl-arylaldehydes with nitriles, promoted by a base, can lead to the synthesis of isoquinolines. nih.gov A similar strategy could potentially be adapted where the existing isoquinoline nitrile participates in a cyclization cascade.
The synthesis of quinoline (B57606) derivatives through [4+2] annulation of 2-azidobenzaldehyde (B97285) highlights another potential pathway. nih.gov Although this involves a different starting heterocycle, the principle of building a fused ring onto an existing aromatic system is transferable.
Derivatization Strategies for Spectroscopic and Chromatographic Analysis
For the effective analysis of this compound by techniques such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to enhance its volatility and improve chromatographic behavior. nih.gov
Silylation for Volatility Enhancement
Silylation is a common derivatization technique where an active hydrogen atom is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.comresearchgate.net In the case of this compound, while there are no active hydrogens directly on the nitrile or methyl groups, any potential for trace amounts of tautomers or the presence of reactive sites on the aromatic ring could be targeted. The primary purpose of silylation in this context would be to increase the compound's volatility for GC-MS analysis. unina.it The general procedure involves reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov
Table 1: General Conditions for Silylation Derivatization
| Parameter | Condition |
| Silylating Agent | BSTFA, MSTFA (often with TMCS as a catalyst) |
| Solvent | Pyridine (B92270), Acetonitrile, DMF |
| Temperature | 60-100 °C |
| Reaction Time | 15-60 min |
This table represents general conditions and would require optimization for this compound.
Alkylation and Acylation of Reactive Sites
Alkylation and acylation reactions can be employed to derivatize specific sites on the this compound molecule. The nitrogen atom of the isoquinoline ring is a primary site for alkylation, leading to the formation of quaternary isoquinolinium salts. ethz.chresearchgate.net This derivatization can be useful for modifying the compound's polarity for liquid chromatography.
A method for the C-4 alkylation of isoquinolines using a vinyl ketone in the presence of benzoic acid has been described. nih.govacs.org However, in this compound, the C-4 position is already substituted. Acylation, typically using an acyl chloride or anhydride, can also occur at the nitrogen atom. harvard.edu
Table 2: Representative Alkylation and Acylation Reactions for Isoquinolines
| Reaction | Reagent | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylisoquinolinium salt |
| C-Alkylation | Vinyl ketone / Benzoic acid | C-4 Alkylated isoquinoline |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acylisoquinolinium salt |
These are general reactions for the isoquinoline core and their applicability to this compound would depend on the specific reaction conditions and the influence of the existing substituents.
Formation of Oxime and Boronate Derivatives
The carbonitrile group of this compound is a key functional group for derivatization.
Oxime Formation: The nitrile group can react with hydroxylamine (B1172632) to form an amidoxime. rsc.orgacs.orgnih.gov This reaction is often used in the synthesis of various heterocyclic compounds and can serve as a method for derivatization. nih.govorganic-chemistry.org The reaction typically proceeds by the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile. researchgate.net The formation of an oxime derivative can alter the polarity and chromatographic behavior of the molecule. A chemoenzymatic cascade for converting carboxylic acids to nitriles via an oxime intermediate has also been reported, highlighting the relevance of this functional group transformation. nih.govrsc.org
Boronate Derivatives: While the direct conversion of a nitrile to a boronate ester is not a standard reaction, it is conceivable to first hydrolyze the nitrile to a carboxylic acid, which can then be used to form a boronate ester. Boronic acids react with diols to form cyclic boronate esters. scielo.org.mxscielo.org.mx This derivatization could be useful for specific analytical applications, potentially in sensing or as a protecting group strategy. The synthesis of boronic esters can be achieved from organolithium reagents and trialkoxyboranes. acs.org
Reactions with Specific Nucleophiles (Oxygen, Nitrogen, Carbon, Hydrogen)
The isoquinoline ring, particularly due to the electron-withdrawing effect of the nitrogen atom and the carbonitrile group, is susceptible to nucleophilic attack. youtube.com Nucleophilic substitution reactions on the isoquinoline ring typically occur at the C-1 position. quimicaorganica.orgquora.com The presence of the methyl group at C-4 and the nitrile at C-5 will modulate the reactivity of the various positions on the ring.
Oxygen Nucleophiles: Reactions with oxygen nucleophiles like water or alcohols, often under heating, can lead to substitution products, particularly if a suitable leaving group is present on the ring. quimicaorganica.org
Nitrogen Nucleophiles: Amines can act as nucleophiles, attacking the electrophilic centers of the isoquinoline ring. For instance, amination of isoquinoline with sodamide is a known reaction. acs.org
Carbon Nucleophiles: Organometallic reagents such as organolithium or Grignard reagents can add to the C=N bond or other electrophilic sites.
Hydrogen Nucleophiles: Hydride reagents can reduce the isoquinoline ring system.
Mechanistic Insights into Key Transformations
The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, especially at positions C-1 and C-3. youtube.com
The methyl group at the C-4 position is an electron-donating group, which would tend to activate the carbocyclic ring towards electrophilic attack and potentially influence the regioselectivity of nucleophilic attack on the heterocyclic ring.
The carbonitrile group at the C-5 position is a strong electron-withdrawing group. This has a significant impact on the electronic distribution of the entire molecule. It will further activate the ring for nucleophilic attack and deactivate it for electrophilic substitution. The preferred positions for electrophilic aromatic substitution on the isoquinoline ring are generally C-5 and C-8, as this allows for the preservation of the aromaticity of the pyridine ring in the intermediate. quimicaorganica.org However, the presence of the deactivating nitrile group at C-5 would likely direct electrophiles to the C-8 position.
For nucleophilic substitution, the attack generally favors the C-1 position due to the stability of the resulting anionic intermediate, which is stabilized by the adjacent nitrogen atom. quora.com The mechanism for nucleophilic substitution on halogenated quinolines and isoquinolines proceeds through an addition-elimination pathway. quimicaorganica.org
In cascade and annulation reactions, the initial step often involves the activation of the isoquinoline nitrogen, for example, by forming an N-oxide or an isoquinolinium salt. This enhances the electrophilicity of the ring system, making it more susceptible to cyclization reactions.
The derivatization reactions follow standard organic chemistry mechanisms. Silylation proceeds via nucleophilic attack of a lone pair from a heteroatom on the silicon of the silylating agent. Alkylation and acylation of the nitrogen atom are nucleophilic substitution reactions. The formation of oximes from nitriles involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond. researchgate.netresearchgate.net
Detailed Reaction Pathways and Transition States
The chemical transformations of this compound are dictated by the interplay of the electron-donating methyl group, the electron-withdrawing nitrile group, and the inherent electronic properties of the isoquinoline ring system.
Electrophilic Substitution: The isoquinoline nucleus is known to undergo electrophilic substitution, such as nitration, halogenation, and sulfonation, primarily on the benzene (B151609) ring component. For the parent isoquinoline, these reactions typically occur at positions 5 and 8. gcwgandhinagar.com In the case of this compound, the electron-donating methyl group at C-4 would activate the benzene ring towards electrophilic attack, while the electron-withdrawing nitrile group at C-5 would deactivate it. The directing effects of these substituents would likely favor electrophilic substitution at the C-8 position. The transition state for such a reaction would proceed through a resonance-stabilized carbocationic intermediate, known as an arenium ion or sigma complex. The stability of this intermediate, and thus the reaction pathway, is influenced by the ability of the substituents to delocalize the positive charge.
Nucleophilic Substitution: The pyridine ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-1 position. gcwgandhinagar.com The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups. While the nitrile group is on the carbocyclic ring, its electronic influence can be transmitted through the fused ring system. Reactions with strong nucleophiles, such as organometallic reagents or alkoxides, could potentially lead to substitution at the C-1 position. The transition state for such reactions typically involves the formation of a Meisenheimer-like complex, a negatively charged intermediate.
Reactions of the Nitrile Group: The cyano group at C-5 is a versatile functional handle for further molecular transformations.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-methylisoquinoline-5-carboxylic acid, or to a primary amide, 4-methylisoquinoline-5-carboxamide, under partial hydrolysis conditions.
Reduction: The nitrile group can be reduced to a primary amine (4-methyl-5-(aminomethyl)isoquinoline) using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation.
Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.
Hypothetical Reaction Pathways:
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 8-Nitro-4-methylisoquinoline-5-carbonitrile |
| Bromination | Br₂/FeBr₃ | 8-Bromo-4-methylisoquinoline-5-carbonitrile |
| Full Hydrolysis | H₃O⁺, heat | 4-Methylisoquinoline-5-carboxylic acid |
| Reduction | 1. LiAlH₄, 2. H₂O | 4-Methyl-5-(aminomethyl)isoquinoline |
This table presents hypothetical reaction pathways based on general principles of aromatic and heterocyclic chemistry. The actual outcomes would require experimental verification.
Kinetic and Thermodynamic Considerations of Reactions
The kinetic and thermodynamic parameters for the reactions of this compound have not been empirically determined in the reviewed literature. However, theoretical principles can provide insight into these aspects.
Kinetic Considerations: The rate of a chemical reaction is determined by its activation energy (Ea). For electrophilic aromatic substitution, the electron-donating methyl group at C-4 is expected to lower the activation energy for substitution on the benzene ring by stabilizing the positively charged transition state. Conversely, the electron-withdrawing nitrile group at C-5 would tend to increase this activation energy. The net effect on the reaction kinetics would depend on the balance of these opposing electronic influences.
In nucleophilic substitution reactions on the pyridine ring, the kinetics would be influenced by the strength of the nucleophile and the stability of the anionic intermediate. The rate of reactions involving the nitrile group, such as hydrolysis or reduction, will be dependent on the specific reagents and reaction conditions (e.g., temperature, concentration, catalyst).
Studies on related heterocyclic systems have shown that reaction outcomes can be under either kinetic or thermodynamic control. univ.kiev.uauniv.kiev.ua For instance, a kinetically controlled reaction, often occurring at lower temperatures, yields the product that is formed fastest, while a thermodynamically controlled reaction, typically at higher temperatures, favors the most stable product. This suggests that the reaction conditions for transformations of this compound could be crucial in determining the product distribution.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules and reaction pathways. nih.gov Such calculations could provide valuable estimates of the relative energies of reactants, transition states, and products for various potential transformations of this compound, thereby guiding synthetic efforts.
Hypothetical Thermodynamic Data for Isomeric Products:
| Reaction | Isomeric Product | Relative Stability (Hypothetical) |
| Mononitration | 8-Nitro-4-methylisoquinoline-5-carbonitrile | Potentially more stable due to reduced steric hindrance |
| Mononitration | 6-Nitro-4-methylisoquinoline-5-carbonitrile | Potentially less stable due to steric clash with the C-5 nitrile |
This table is illustrative and based on general chemical principles. Actual thermodynamic stabilities would require computational or experimental determination.
Applications of 4 Methylisoquinoline 5 Carbonitrile in Advanced Chemical Research
A Versatile Intermediate in Complex Organic Molecule Synthesis
4-Methylisoquinoline-5-carbonitrile serves as a crucial starting material and building block in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a reactive nitrile group and a modifiable isoquinoline (B145761) core, allows for diverse chemical transformations, making it a valuable asset in the synthetic chemist's toolbox.
Precursor for Pharmaceutical and Agrochemical Intermediates
The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs. nih.gov Consequently, this compound is recognized as a key pharmaceutical intermediate. While specific, publicly disclosed examples of its direct incorporation into commercialized pharmaceuticals or agrochemicals remain limited, its structural motif is highly sought after in drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, providing a handle for further molecular elaboration. These transformations are fundamental steps in the synthesis of more complex molecules with potential applications in both the pharmaceutical and agrochemical industries. For instance, the synthesis of various substituted pyridines, which are important in herbicides, often involves nitrile-containing intermediates that undergo cyclization reactions. google.comgoogle.com
Building Block for Novel Heterocyclic Compounds
The reactivity of this compound makes it an excellent building block for the construction of novel and complex heterocyclic compounds. nih.gov The nitrile functionality can participate in a variety of cycloaddition and condensation reactions, leading to the formation of new ring systems fused to the isoquinoline core. For example, the synthesis of thieno[2,3-c]isoquinolines has been achieved using substituted isoquinoline-4-carbonitriles as starting materials. researchgate.net These reactions often involve the initial conversion of the nitrile to a more reactive intermediate, which then undergoes cyclization to form the new heterocyclic ring. The resulting polycyclic aromatic systems are of significant interest due to their potential for unique photophysical properties and biological activities.
Contributions to Medicinal Chemistry and Biological Probe Development
The inherent biological relevance of the isoquinoline nucleus positions this compound as a compound of interest in medicinal chemistry and for the creation of new biological probes.
Role as a Privileged Scaffold in Drug Design
The isoquinoline ring system is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the design of new drugs. nih.gov The isoquinoline core is present in a wide array of biologically active natural products and synthetic compounds, demonstrating its versatility in interacting with various enzymes and receptors. nih.gov The addition of the methyl and nitrile groups in this compound provides specific points for modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with a particular biological target. This adaptability is crucial in the iterative process of drug design and development.
Development of Bioactive Isoquinoline Derivatives
The isoquinoline skeleton is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Researchers actively synthesize and evaluate new isoquinoline derivatives in the quest for more potent and selective therapeutic agents. While specific studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, the general importance of this class of compounds is well-established. The synthesis of various substituted isoquinolines is a common strategy in medicinal chemistry to explore structure-activity relationships and identify new lead compounds for drug development programs.
Potential Applications in Material Science Research
The inherent properties of the isoquinoline system, combined with the electronic influence of the methyl and nitrile substituents, position this compound as a promising candidate for various material science applications. The conjugated π-system of the isoquinoline ring provides a basis for light absorption and emission, while the electron-withdrawing nature of the nitrile group and the electron-donating effect of the methyl group can be strategically utilized to tune these properties.
The development of new dyes and pigments is crucial for a wide range of technologies, from textiles and coatings to advanced imaging systems. The color of an organic molecule is determined by its ability to absorb light in the visible region of the electromagnetic spectrum, a property directly related to its electronic structure.
The core isoquinoline structure, being a bicyclic aromatic heterocycle, possesses a delocalized π-electron system that can be readily modified to alter its absorption characteristics. The introduction of a nitrile (-CN) group, a strong electron-withdrawing group, at the 5-position of the isoquinoline ring in this compound is expected to induce a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted isoquinoline. This is due to the stabilization of the lowest unoccupied molecular orbital (LUMO), which reduces the HOMO-LUMO energy gap.
Furthermore, the methyl group at the 4-position, being a weak electron-donating group, can also contribute to the fine-tuning of the electronic properties and, consequently, the color. Research on cyano-substituted isoquinoline dyes has shown that these molecules can be effective chromophores. nih.gov The synthesis of a series of cyano-substituted isoquinoline dyes through one-pot multicomponent reactions has demonstrated their potential as good absorbent materials. nih.gov
The potential of isoquinoline derivatives as dyes is further highlighted by the synthesis of various colored compounds. For instance, the modification of the isoquinoline core can lead to significant color changes, which is a desirable characteristic for pH indicators and other smart materials. acs.org
Table 1: Comparison of Absorption Maxima for Related Heterocyclic Compounds
| Compound Class | Substituents | Typical Absorption Maxima (λmax) |
| Isoquinoline | Unsubstituted | ~317 nm |
| Quinazoline (B50416) Derivatives | Arylvinyl, Aryl, Arylethynyl | UV-Visible region |
| Cyano-substituted BODIPY Dyes | Phenyl, Cyano | ~490-500 nm |
This table illustrates how substitutions on a core heterocycle can influence the absorption properties, suggesting that the substituents on this compound would similarly affect its color.
Fluorescent molecules, or fluorophores, are indispensable tools in various scientific and technological fields, including bio-imaging, sensing, and optoelectronics. The ability of a molecule to absorb light and then re-emit it at a longer wavelength (fluorescence) is highly dependent on its structure and environment.
Isoquinoline and its derivatives have been extensively investigated for their fluorescent properties. mdpi.comresearchgate.net The rigid, planar structure of the isoquinoline ring system is conducive to high fluorescence quantum yields. The emission properties of isoquinoline derivatives can be finely tuned by the introduction of various functional groups.
The nitrile group in this compound is expected to play a crucial role in its fluorescent behavior. Cyano-substituted aromatic compounds are known to exhibit interesting photophysical properties, often displaying strong fluorescence. researchgate.net The electron-withdrawing nature of the nitrile group can enhance the intramolecular charge transfer (ICT) character of the excited state, which can lead to large Stokes shifts and solvent-dependent emission, properties that are highly desirable for fluorescent sensors.
A study on cyano-substituted isoquinoline dyes revealed that they are not only good absorbers but also exhibit fluorescence. nih.gov Their sensitivity to the polarity of the microenvironment, as demonstrated by fluorescence polarity studies, underscores their potential as fluorescent probes. nih.gov Furthermore, research on isoquinoline-based systems has shown that protonation can lead to a significant enhancement of fluorescence intensity, suggesting their utility in developing pH-sensitive fluorosensors. researchgate.net
The design of fluorosensors often relies on the principle of modulating the fluorescence output in response to a specific analyte. The nitrogen atom in the isoquinoline ring and the nitrile group of this compound could potentially act as binding sites for metal ions or other species, leading to a change in the fluorescence signal upon binding. This makes it a promising scaffold for the development of chemosensors.
Table 2: Photophysical Properties of Selected Fluorescent Isoquinoline Derivatives
| Compound | Absorption Maxima (λmax abs) | Emission Maxima (λmax em) | Quantum Yield (Φf) |
| 1-(Isoquinolin-3-yl)azetidin-2-one | 275 nm | 329 nm | 0.521 |
| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 275 nm | 330 nm | 0.432 |
| 1-(Isoquinolin-3-yl)piperidin-2-one | 275 nm | 332 nm | 0.389 |
| n-Butyl 3-(isoquinolin-3-ylamino)propanoate | 406 nm | 494 nm | Low |
| 3-(Isoquinolin-3-ylamino)-1-(pyrrolidin-1-yl)propan-1-one | 406 nm | 495 nm | 0.053 |
Data sourced from a study on novel isoquinoline derivatives, illustrating the range of photophysical properties achievable within this class of compounds. mdpi.com This suggests that this compound would also possess tunable fluorescent properties.
Computational and Theoretical Investigations of 4 Methylisoquinoline 5 Carbonitrile
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. These methods offer a microscopic view of electron distribution and energy levels, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties, including geometry, vibrational frequencies, and electronic distribution, which in turn helps in understanding the reactivity of the molecule.
While specific DFT studies exclusively on 4-methylisoquinoline-5-carbonitrile are not widely available in the reviewed literature, extensive research on related isoquinoline (B145761) and quinoline (B57606) derivatives provides a strong basis for understanding its properties. For instance, DFT studies on other functionalized isoquinolines have been used to explore their non-linear optical (NLO) potential, which arises from intramolecular charge transfer (ICT) characteristics. tandfonline.com In moeder D–π–A (Donor-π-Acceptor) systems, the isoquinoline moiety can act as a versatile electron-accepting unit due to its extended conjugation and electron-deficient nature. tandfonline.com
In a study on new hexahydroisoquinoline-4-carbonitrile derivatives, DFT calculations at the B3LYP/6-311++G** theoretical level were performed to rationalize their structure-activity relationships. tandfonline.comresearchgate.net Such calculations typically involve geometry optimization to find the most stable molecular conformation and subsequent computation of electronic properties. These properties can include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals.
The reactivity of a molecule can be inferred from various descriptors derived from DFT calculations. For example, the Fukui function is a key descriptor used to model chemical reactivity and predict sites for nucleophilic, electrophilic, and radical attacks. nih.gov For aromatic nitriles, computational studies have also explored reaction mechanisms such as complex-mediated nucleophilic aromatic substitution, highlighting the utility of DFT in understanding reaction pathways. nih.gov
| Property | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure, from which other properties are calculated. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Indicates regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack. |
| Global Reactivity Descriptors | Includes chemical potential, hardness, softness, and electrophilicity index. | Quantifies the overall reactivity of the molecule. |
This table is a representation of typical data obtained from DFT studies and is intended to be illustrative for this compound based on studies of similar compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. tandfonline.com
A smaller HOMO-LUMO gap generally implies higher reactivity, greater polarizability, and lower kinetic stability. tandfonline.com In the context of D–π–A systems, a smaller energy gap often correlates with enhanced intramolecular charge transfer and better non-linear optical properties. tandfonline.com
In studies of isoquinoline-functionalized chromophores, FMO analysis is a key tool to examine electronic transitions, optical behavior, and chemical stability. tandfonline.com For these molecules, the HOMO is typically located on the donor part of the molecule, while the LUMO is on the acceptor part, facilitating charge transfer upon excitation. tandfonline.com
| Orbital Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. |
This table presents conceptual data for this compound, with values expected to be in a similar range to those of other functionalized isoquinolines as reported in the literature.
Computational chemistry provides invaluable tools for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species.
The study of reaction mechanisms often involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. nih.gov Methods like the Intrinsic Reaction Coordinate (IRC) are used to confirm that a found transition state indeed connects the desired reactants and products. nih.gov The analysis can be further refined using approaches like the United Reaction Valley Approach (URVA), which partitions the reaction path into distinct phases of chemical transformation. nih.gov
While specific computational studies on the reaction mechanisms involving this compound are scarce, general principles from computational studies of related reactions can be applied. For example, the study of nucleophilic aromatic substitution on aryl nitriles has been investigated computationally, providing insights into the feasibility and pathways of such reactions. nih.gov Similarly, computational investigations into isomerization reactions, such as the HCN-HNC system, demonstrate how transition state energies can be calculated and characterized. nih.gov For more complex systems, computational studies of enzyme-catalyzed reactions show how quantum mechanical cluster approaches can be used to model active sites and elucidate detailed reaction mechanisms, including the role of specific residues in transition state stabilization. rsc.org
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules, providing a bridge between static electronic structure calculations and the dynamic reality of molecular systems.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformer. nih.gov
For a molecule like this compound, the isoquinoline ring system is largely planar. The primary conformational freedom would involve the orientation of the methyl group. While rotation of the methyl group would lead to different conformers, the energy barriers for this rotation are typically low. Geometry optimization using methods like DFT would confirm the most stable orientation of the methyl group relative to the isoquinoline ring. In substituted cyclic systems, such as methylcyclohexane, substituents generally prefer an equatorial position to minimize steric strain. rsc.org While the aromatic nature of the isoquinoline ring in this compound makes this comparison indirect, the principle of minimizing steric interactions remains a guiding factor in determining the most stable conformation.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, molecular motions, and intermolecular interactions.
MD simulations have been used to study the properties of liquid isoquinoline, revealing details about its translational and rotational diffusion as a function of temperature. nih.gov Such simulations can also provide information on the local structure and packing of molecules in the condensed phase. nih.gov
For more complex systems containing nitrile groups, such as nitrile rubber, MD simulations have been employed to investigate the effects of aging on the material's properties at a molecular level. mdpi.com These studies demonstrate the utility of MD in understanding how chemical modifications, such as the introduction of functional groups, affect the static and dynamic properties of the system. mdpi.com In the context of this compound, an MD simulation could be used to explore its conformational landscape, particularly in different solvent environments, and to study its interactions with other molecules, such as biological macromolecules in drug design studies. tandfonline.com
Structure-Activity Relationship (SAR) and Ligand-Target Interaction Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental to its development as a potential therapeutic agent. SAR studies, augmented by computational tools, provide insights into how modifications to the molecular scaffold affect its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While specific QSAR models for this compound are not publicly available, the methodology has been widely applied to quinoline and isoquinoline derivatives to predict their activity against various targets, such as protein kinases and parasites. nih.govnih.govnih.gov
A typical QSAR study on a series of this compound analogs would involve the following steps:
Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be determined. nih.gov
Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics.
Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For a hypothetical QSAR model for a series of this compound derivatives, the resulting equation might look like:
pIC50 = β0 + β1(logP) + β2(TPSA) + β3(LUMO)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) indicate the relative importance of each descriptor.
Table 1: Hypothetical QSAR Model Parameters for this compound Analogs
| Descriptor | Coefficient (β) | p-value | Interpretation |
| (Intercept) | 4.50 | <0.001 | Baseline activity |
| cLogP | 0.25 | <0.05 | Increased lipophilicity correlates with higher activity |
| TPSA | -0.15 | <0.01 | Increased polar surface area correlates with lower activity |
| LUMO | -0.50 | <0.001 | Lower LUMO energy correlates with higher activity |
This table presents hypothetical data for illustrative purposes.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in understanding the binding mode of this compound at the molecular level and predicting its binding affinity. nih.gov
In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding site. The this compound molecule is then computationally placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.govnih.gov
For instance, if this compound were being investigated as a protein kinase inhibitor, molecular docking could reveal key interactions between the isoquinoline nitrogen, the methyl group, and the nitrile substituent with specific amino acid residues in the ATP-binding pocket of the kinase. These interactions could include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Unit |
| Binding Affinity | -8.5 | kcal/mol |
| Interacting Residues | LYS76, GLU91, LEU128, PHE145 | - |
| Hydrogen Bonds | 1 (with LYS76) | - |
| Hydrophobic Interactions | LEU128, PHE145 | - |
This table presents hypothetical data for illustrative purposes.
Cheminformatics involves the use of computational tools to analyze and manage large sets of chemical data. nih.gov In the context of this compound, cheminformatics approaches are invaluable for designing focused compound libraries to explore the SAR more systematically. nih.gov
By analyzing the structural features of known active and inactive compounds, cheminformatics tools can help identify key pharmacophoric elements and privileged scaffolds. This information can then be used to design a virtual library of novel this compound derivatives with a higher probability of being active.
Techniques such as similarity searching and clustering can be employed to ensure the diversity and novelty of the designed library. bioconductor.org Furthermore, predictive models for ADME (absorption, distribution, metabolism, and excretion) properties can be integrated into the library design process to filter out compounds with potentially poor pharmacokinetic profiles.
Future Research Directions and Concluding Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 4-methylisoquinoline-5-carbonitrile and its derivatives lies in the creation of more efficient and environmentally benign methodologies. Traditional synthetic approaches often require harsh reaction conditions, multi-step processes, and the use of hazardous reagents. Future research will likely focus on several key areas to address these limitations.
Furthermore, the use of novel catalytic systems is expected to play a pivotal role. This includes the development of catalysts that are more selective, active under milder conditions, and recyclable. The Pomeranz-Fritsch synthesis of isoquinoline (B145761), for example, has been shown to occur on a millisecond timescale in charged microdroplets without the need for external acid, highlighting the potential of unconventional reaction environments. nih.gov
In-depth Mechanistic Understanding of Complex Transformations
A deeper comprehension of the reaction mechanisms that govern the synthesis and functionalization of this compound is crucial for optimizing existing methods and discovering new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate steps involved in these transformations.
Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can provide real-time monitoring of reactions, allowing researchers to identify transient intermediates and transition states. nih.gov Computational chemistry, including density functional theory (DFT) calculations, can offer valuable insights into reaction pathways, activation energies, and the electronic effects of substituents. This synergistic approach will enable a more rational design of synthetic strategies.
Exploration of Novel Functionalizations and Derivatizations
The functionalization of the this compound scaffold is a key area for future exploration, as it allows for the fine-tuning of its physicochemical and biological properties. The presence of the methyl and cyano groups, as well as the isoquinoline core, provides multiple sites for chemical modification.
Future research will likely focus on introducing a diverse range of functional groups at various positions of the isoquinoline ring. This could involve the development of novel C-H activation methods to directly functionalize the carbon backbone, as well as the exploration of new reactions for modifying the existing methyl and cyano moieties. For instance, the cyano group can be converted into other functional groups like carboxylic acids or amides, opening up new avenues for derivatization. thieme-connect.de The synthesis of various pyrimidine-5-carbonitrile derivatives with different substituents has already demonstrated the potential for creating a wide array of compounds with diverse biological activities. nih.govnih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the field of drug discovery and materials science. youtube.comyoutube.com In the context of this compound, AI and machine learning (ML) can be powerful tools for accelerating research and development.
AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps and even propose novel synthetic routes. youtube.comyoutube.com This can significantly reduce the number of trial-and-error experiments required, saving time and resources. Furthermore, ML models can be used to predict the biological activities and physicochemical properties of virtual derivatives of this compound, enabling the in-silico screening of large compound libraries to identify promising candidates for further investigation. nih.gov This data-driven approach can guide the design of new molecules with desired properties. youtube.com
Potential for Expanded Research Applications in Emerging Fields
The unique structural features of this compound suggest its potential for a wide range of applications in various scientific disciplines. While its primary focus has been in medicinal chemistry, future research may uncover its utility in other emerging fields.
Q & A
Basic: What are the standard synthetic routes for 4-Methylisoquinoline-5-carbonitrile, and what reaction conditions optimize yield?
Methodological Answer:
this compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Cyclization reactions to form the isoquinoline core, followed by functionalization at the 5-position with a nitrile group.
- Key conditions : Use of catalysts (e.g., Pd for cross-coupling), anhydrous solvents (e.g., DMF or THF), and controlled temperatures (60–120°C) to minimize side reactions.
- Example : Pyrimidinecarbonitrile derivatives (structurally analogous) are synthesized via thermal aqueous three-component reactions, achieving yields >70% under reflux conditions .
- Critical factors : Purity of precursors, inert atmosphere, and precise stoichiometry to avoid polymerization or decomposition.
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : and NMR confirm the methyl group (δ ~2.5 ppm for ) and nitrile carbon (δ ~115–120 ppm for ).
- IR spectroscopy : A sharp peak at ~2200–2250 cm confirms the -C≡N stretch .
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Elemental analysis : Validates C, H, N content with <0.5% deviation from theoretical values .
Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound for material science applications?
Methodological Answer:
- DFT with exact exchange : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting ionization potentials and electron affinities. For example, Becke’s 1993 study demonstrated a 2.4 kcal/mol deviation in thermochemical predictions using such methods .
- Applications : Calculate HOMO-LUMO gaps to assess redox activity or charge-transfer potential. Basis sets (e.g., 6-31G*) and solvent models (e.g., PCM) refine computational results.
Advanced: What strategies resolve contradictions in reactivity data for nitrile-containing heterocycles like this compound?
Methodological Answer:
- Comparative substituent analysis : Study substituent effects using analogs (e.g., 4-Amino-2-methylpyrimidine-5-carbonitrile) to isolate electronic vs. steric influences .
- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FT-IR) to identify intermediates and rate-determining steps.
- Case example : Pyrimidinecarbonitriles with electron-withdrawing groups (e.g., -Cl) exhibit slower nucleophilic substitution due to reduced electron density at the reaction site .
Advanced: How do crystallographic studies address challenges in resolving hydrogen-bonding networks in this compound derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves molecular packing and hydrogen-bonding motifs (e.g., N-H···N interactions in thieno[2,3-b]pyridines) .
- Challenges : Crystal growth requires slow evaporation in polar solvents (e.g., ethanol/water mixtures). Disorder in the methyl or nitrile groups may necessitate refinement with constraints.
- Tools : Software like SHELXL or OLEX2 refines thermal parameters and validates bond lengths/angles against databases (e.g., Cambridge Structural Database) .
Basic: What functional groups in this compound influence its solubility and stability?
Methodological Answer:
- Nitrile group : Enhances polarity but reduces solubility in non-polar solvents; prone to hydrolysis under acidic/basic conditions.
- Methyl group : Improves lipophilicity and steric shielding of the isoquinoline core.
- Isoquinoline ring : Aromatic π-system enables π-π stacking in solid-state, affecting crystallinity .
- Stability : Store under inert gas at –20°C to prevent oxidation or moisture absorption.
Advanced: What in vitro assays and molecular docking methods evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In vitro assays :
- Molecular docking :
Advanced: How do synthetic byproducts form during this compound synthesis, and how are they characterized?
Methodological Answer:
- Common byproducts : Dimers (via nitrile coupling) or oxidized intermediates (e.g., amides).
- Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
